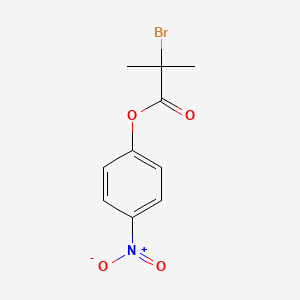

4-Nitrophenyl 2-bromo-2-methylpropanoate

Descripción

4-Nitrophenyl 2-bromo-2-methylpropanoate (C₁₀H₁₀BrNO₄) is a brominated ester featuring a nitro-substituted aromatic ring. Its synthesis was first reported in the early 20th century, with renewed interest in the 1970s due to its miticidal, insecticidal, and fungicidal properties . Structurally, the nitro group forms a near-coplanar arrangement with the benzene ring (dihedral angle: 6.4°), while the carboxylate group is tilted at 60.53°, creating a distinctive molecular geometry . The compound crystallizes in zigzag chains stabilized by intermolecular C–H⋯O hydrogen bonds .

Key applications include its role as a polymerization initiator in H-atom transfer reactions and in synthesizing alkoxyamines derived from nitroxides (e.g., imidazoline- and pyrrolidine-1-oxyl radicals) . Spectroscopic characterization reveals a carbonyl stretch at 1753 cm⁻¹ (IR), methyl proton resonance at 2.08 ppm (¹H NMR), and aromatic protons at 7.3 and 8.31 ppm .

Propiedades

Número CAS |

116729-21-6 |

|---|---|

Fórmula molecular |

C10H10BrNO4 |

Peso molecular |

288.09 g/mol |

Nombre IUPAC |

(4-nitrophenyl) 2-bromo-2-methylpropanoate |

InChI |

InChI=1S/C10H10BrNO4/c1-10(2,11)9(13)16-8-5-3-7(4-6-8)12(14)15/h3-6H,1-2H3 |

Clave InChI |

IYSVNJYVWXNCDV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural Parameters of Brominated Nitroaromatic Esters

- Nitro Group Orientation : The title compound’s near-coplanar nitro group contrasts with 4-formyl-2-nitrophenyl 4-bromobenzoate, where steric effects from the formyl substituent reduce coplanarity (3.8° dihedral angle) .

- Ester Group Geometry: The 60.53° tilt of the propanoate group in the title compound results in less steric hindrance compared to the 85.2° tilt in the benzoate derivative .

Reactivity and Functional Group Behavior

Nitro Group Reactivity:

- The nitro group in 4-nitrophenyl boronic acid undergoes pH-dependent oxidation to 4-nitrophenol, with optimal conversion at pH ~11 . While the title compound’s nitro group is stable under standard conditions, its electron-withdrawing nature enhances the electrophilicity of the adjacent ester, facilitating nucleophilic substitution at the brominated carbon .

Bromine Reactivity:

- The bromine in the title compound participates in alkoxyamine synthesis via radical-mediated pathways . In contrast, bromine in 4-bromobenzoate derivatives (e.g., 4-formyl-2-nitrophenyl 4-bromobenzoate) engages in halogen bonding (Br⋯Br interactions), influencing crystal packing .

Physical and Spectral Properties

Table 3: Comparative Physicochemical Data

- Thermal Stability : The title compound’s higher melting point (342–343 K) compared to 4-nitrophenyl acetate (329–331 K) reflects stronger intermolecular hydrogen bonding .

- Electronic Effects : The lower C=O stretch frequency (1753 cm⁻¹) vs. 4-nitrophenyl acetate (1765 cm⁻¹) suggests reduced electron withdrawal by the bromomethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.